molecular formula C18H13BrO3 B309867 5-Bromo-2-naphthyl 3-methoxybenzoate

5-Bromo-2-naphthyl 3-methoxybenzoate

Cat. No.: B309867
M. Wt: 357.2 g/mol
InChI Key: UXLBIPVFKVQPQA-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 3-methoxybenzoate is an ester derivative composed of two aromatic systems: a 3-methoxybenzoate moiety and a 5-bromo-substituted naphthyl group. The 3-methoxybenzoate component features a methoxy (-OCH₃) electron-donating group (EDG) at the meta position of the benzene ring, which influences electronic distribution and reactivity. The naphthyl group, substituted with bromine at the 5-position, introduces steric bulk and electron-withdrawing effects (EWG) due to the bromine atom.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 3-methoxybenzoate

InChI

InChI=1S/C18H13BrO3/c1-21-14-6-2-5-13(11-14)18(20)22-15-8-9-16-12(10-15)4-3-7-17(16)19/h2-11H,1H3

InChI Key

UXLBIPVFKVQPQA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 5-Bromo-2-naphthyl 3-methoxybenzoate with structurally related compounds, highlighting key differences in substituents, molecular features, and properties:

Compound Aryl Group (Ester) Substituents (Benzoate) Key Functional Groups Molecular Weight (Relative) Thermal Stability (Decomposition Range) IR C=O Stretching (cm⁻¹)
This compound 2-naphthyl 3-OCH₃, 5-Br Ester, Br, OCH₃ High Not reported ~1720 (ester carbonyl)
Methyl 3-methoxybenzoate (M3MOB) Methyl 3-OCH₃ Ester, OCH₃ Moderate Lower (est. <200°C) ~1720
Sodium 3-methoxybenzoate Sodium 3-OCH₃ Carboxylate salt, OCH₃ Variable >200°C (stable until decomposition) 1568 (asym), 1400 (sym)
Ln(3-MeO-Bz)₃·nH₂O (La–Sm) Lanthanide 3-OCH₃ Metal-carboxylate complex Very high 140–260°C (varies by metal) 1568 (asym), 1400 (sym)

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. In contrast, the 5-bromo substituent on the naphthyl group introduces steric hindrance and electron withdrawal, which may reduce solubility in polar solvents compared to unsubstituted naphthyl esters.
  • Thermal Behavior :
    Metal complexes of 3-methoxybenzoate (e.g., lanthanide derivatives) exhibit higher thermal stability (decomposition up to 260°C) due to strong metal-oxygen coordination bonds . Organic esters like this compound are expected to decompose at lower temperatures, primarily through ester bond cleavage.

Spectroscopic Distinctions

  • Infrared Spectroscopy :
    • Ester vs. Carboxylate : The ester carbonyl (C=O) in this compound is expected near 1720 cm⁻¹, distinct from the carboxylate bands (1568 and 1400 cm⁻¹) observed in sodium or lanthanide 3-methoxybenzoates .
    • Methoxy Group : The symmetric and asymmetric stretching of the OCH₃ group (~2850 cm⁻¹ and ~1250 cm⁻¹) would align with trends in methyl 3-methoxybenzoate .

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